N-[(3-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The compound contains an aminopyrimidine moiety, which is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group .Physical And Chemical Properties Analysis
Unfortunately, there isn’t specific information available on the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen
Forensic Genetics
The compound F3406-9892 has been validated as part of the SureID® X37 system, a six-color fluorescence multiplex detection system. This system simultaneously amplifies 36 X-chromosomal short tandem repeat (X-STR) loci, including DXS6795, DXS7132, DXS8378, DXS10101, DXS10103, DXS10079, and others . Forensic scientists use X-STRs for human identification, especially in cases where autosomal and Y chromosome markers are insufficient. The validation study confirmed that the system is sensitive, stable, and reliable, making it suitable for typical forensic cases. Additionally, population investigations demonstrated its utility as a potent supplementary tool in forensic applications.
Antiviral Activity
Indole derivatives, including F3406-9892, have shown promise as antiviral agents. For instance:
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-Inflammatory Activity
Indole derivatives have been linked to anti-inflammatory effects. While F3406-9892’s specific anti-inflammatory properties remain unexplored, its indole moiety warrants investigation in inflammation-related diseases.
Wirkmechanismus
Target of Action
F3406-9892, also known as N-[(3-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, primarily targets the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 plays a crucial role in the virus’s life cycle, mediating the pH-dependent fusion in the endosome compartment required to release the virus ribonucleoprotein into the cell cytoplasm .
Mode of Action
F3406-9892 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome . The residue M437 within the transmembrane domain of GP2 is critical for virus susceptibility to F3406-9892 .
Result of Action
The primary molecular effect of F3406-9892 is the inhibition of LCMV cell entry, thereby preventing the initiation of transcription and replication of the virus genome . This leads to a decrease in viral load within the host organism. The cellular effects likely include a reduction in virus-induced cytopathic effects due to the decreased viral replication.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-23(2)15-7-16(21-10-20-15)24-9-14(22-11-24)17(25)19-8-12-4-3-5-13(18)6-12/h3-7,9-11H,8H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOEBJANUSBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-1-(6-(dimethylamino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.